ethyl 4-[(3-nitropyridin-4-yl)amino]piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethyl 4-[(3-nitropyridin-4-yl)amino]piperidine-1-carboxylate is a heterocyclic compound that contains a pyridine ring substituted with a nitro group and an aminopiperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-nitropyridine with N-(1-ethoxycarbonylpiperidin-4-yl)amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained at around 0-5°C to ensure the stability of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
ethyl 4-[(3-nitropyridin-4-yl)amino]piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The ethoxycarbonyl group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 3-amino-4-[N-(1-ethoxycarbonylpiperidin-4-yl)]aminopyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Hydrolysis: 3-nitro-4-[N-(1-carboxypiperidin-4-yl)]aminopyridine.
Scientific Research Applications
ethyl 4-[(3-nitropyridin-4-yl)amino]piperidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of anticancer and antimicrobial agents.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: It is used in the synthesis of advanced materials and as a precursor for other functionalized pyridine derivatives.
Mechanism of Action
The mechanism of action of ethyl 4-[(3-nitropyridin-4-yl)amino]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The aminopiperidine moiety may enhance the compound’s binding affinity to its targets, contributing to its overall activity .
Comparison with Similar Compounds
Similar Compounds
3-nitropyridine: Lacks the aminopiperidine moiety, making it less versatile in medicinal applications.
4-aminopyridine: Contains an amino group instead of a nitro group, leading to different reactivity and biological properties.
N-(1-ethoxycarbonylpiperidin-4-yl)amine: Lacks the pyridine ring, limiting its applications in heterocyclic chemistry.
Uniqueness
ethyl 4-[(3-nitropyridin-4-yl)amino]piperidine-1-carboxylate is unique due to the combination of the nitro group, pyridine ring, and aminopiperidine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H18N4O4 |
---|---|
Molecular Weight |
294.31 g/mol |
IUPAC Name |
ethyl 4-[(3-nitropyridin-4-yl)amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C13H18N4O4/c1-2-21-13(18)16-7-4-10(5-8-16)15-11-3-6-14-9-12(11)17(19)20/h3,6,9-10H,2,4-5,7-8H2,1H3,(H,14,15) |
InChI Key |
IDZHJCGQMQRDBD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC2=C(C=NC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.